

Executive Summary: Structural Disambiguation & Significance

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Compound of Interest

Compound Name: *tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate*

CAS No.: 2138093-67-9

Cat. No.: B1415897

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The chemical designation "2-amino-4-piperidinyl benzoate ester" presents a critical nomenclature ambiguity that must be resolved for accurate scientific discussion. This string can be interpreted in two ways:

- **Literal Interpretation (Chemically Unstable):** A benzoate ester attached to position 4 of a piperidine ring, with an amino group at position 2 of the piperidine ring.
 - **Analysis:** An amino group at the C2 position of a saturated nitrogen heterocycle (alpha to the nitrogen) forms a cyclic hemiaminal (or aminal). Without specific substitution or protection, this structure is inherently unstable and prone to hydrolysis or ring-opening tautomerization. It is rarely a stable isolable drug substance.
- **Pharmacological Interpretation (Chemically Stable):** The ester formed between 4-hydroxypiperidine and 2-aminobenzoic acid (Anthranilic acid).
 - **Analysis:** This structure, correctly identified as piperidin-4-yl 2-aminobenzoate (or 4-piperidinyl anthranilate), is a stable, synthetically accessible pharmacophore. It shares

significant structural homology with local anesthetics (e.g., Procaine, Benzocaine) and antispasmodic agents.

This guide focuses on the stable, pharmacologically relevant entity: Piperidin-4-yl 2-aminobenzoate. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of GPCR ligands and ion channel modulators.

Part 1: Chemical Identity & Properties

Nomenclature & Identification

Property	Detail
IUPAC Name	Piperidin-4-yl 2-aminobenzoate
Common Name	4-Piperidinyll anthranilate
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂
Molecular Weight	220.27 g/mol
SMILES	<chem>C1CNCCC1OC(=O)C2=CC=CC=C2N</chem>
LogP (Predicted)	~1.8 (Lipophilic, suitable for membrane penetration)
pKa (Predicted)	~9.8 (Piperidine N), ~2.5 (Aniline N)

Structural Analysis

The molecule consists of a lipophilic anthranilate head group linked via an ester bond to a polar piperidine tail.

- **Anthranilate Moiety:** Provides aromatic stacking interactions and hydrogen bonding capability (via the primary amine). It mimics the benzoate portion of cocaine or procaine.
- **Piperidine Ring:** A secondary amine that is protonated at physiological pH, crucial for interaction with anionic residues (e.g., Asp/Glu) in receptor binding pockets (GPCRs, Na⁺ channels).

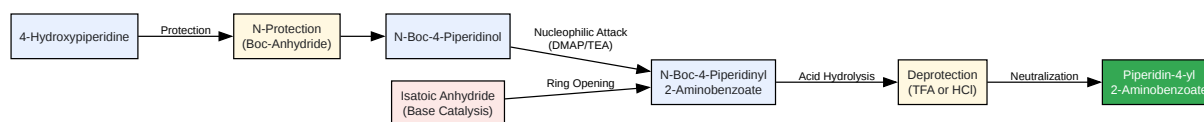
Part 2: Synthesis & Reaction Pathways

The synthesis of 4-piperidinyl 2-aminobenzoate requires a protection-deprotection strategy to prevent self-polymerization of the piperidine nitrogen during the esterification step.

Synthetic Strategy (Retrosynthetic Analysis)

- Target: Piperidin-4-yl 2-aminobenzoate.
- Precursor: N-Protected 4-hydroxypiperidine (e.g., N-Boc-4-piperidinol).
- Acylating Agent: Isatoic anhydride (preferred over anthranilic acid to avoid coupling reagents and side reactions).

Pathway Visualization (DOT Diagram)



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Caption: Step-wise synthesis of Piperidin-4-yl 2-aminobenzoate via Isatoic Anhydride ring-opening.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of N-Boc-4-Piperidinyl 2-Aminobenzoate

Objective: To couple the anthranilate moiety to the protected piperidine scaffold.

Reagents:

- N-Boc-4-hydroxypiperidine (1.0 eq)
- Isatoic anhydride (1.1 eq)

- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) or DMF (Solvent)

Procedure:

- **Dissolution:** Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in dry DMF (20 mL) under an inert atmosphere (N₂).
- **Catalyst Addition:** Add DMAP (1 mmol) and TEA (12 mmol) to the solution. Stir for 10 minutes at room temperature.
- **Coupling:** Slowly add Isatoic anhydride (11 mmol) portion-wise. The reaction will evolve CO₂ gas (bubbling).
- **Heating:** Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting alcohol is consumed.
- **Workup:** Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3x) and brine (1x) to remove DMF and unreacted isatoic acid byproducts.
- **Drying:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the N-Boc protected ester.

Protocol 3.2: Deprotection to Piperidin-4-yl 2-Aminobenzoate

Objective: Removal of the Boc group to yield the free secondary amine.

Reagents:

- N-Boc-4-piperidiny 2-aminobenzoate (from Step 3.1)

- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Dichloromethane (DCM)

Procedure:

- Dissolution: Dissolve the N-Boc intermediate (5 mmol) in DCM (10 mL).
- Acidolysis: Add TFA (5 mL) dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass.
- Workup: Concentrate the reaction mixture in vacuo to remove excess TFA.
- Neutralization (Critical): The residue is the TFA salt. To obtain the free base, dissolve in DCM and wash with saturated NaHCO₃ solution.
 - Note: The ester bond is sensitive to strong base; use mild basic conditions and work quickly.
- Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the target compound as a viscous oil or low-melting solid.

Part 4: Pharmacological Relevance & SAR

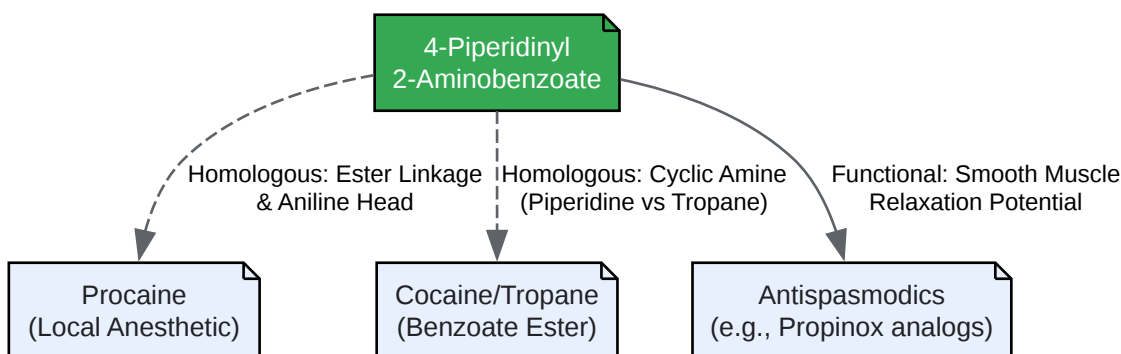
The 4-piperidinyl benzoate scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for tropane alkaloids or linear alkyl amines.

Structure-Activity Relationship (SAR)

- Local Anesthetic Activity: Similar to Piperocaine (Metycaine), the 4-piperidinyl ester mimics the lipophilic head/hydrophilic tail requirement for blocking voltage-gated sodium channels (Nav). The anthranilate amino group (2-NH₂) adds electron density to the aromatic ring, potentially modulating potency via pi-cation interactions in the channel pore.
- GPCR Ligands: This scaffold appears in antagonists for Muscarinic receptors (M1/M3) and modulators of Serotonin (5-HT) receptors. The secondary amine of the piperidine allows for

further diversification (e.g., N-alkylation with benzyl groups) to target specific receptor subtypes.

Comparative Analysis (DOT Diagram)



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Caption: Structural homology of 4-piperidinyl 2-aminobenzoate to known anesthetic and antispasmodic pharmacophores.

References

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